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Compound of Interest

Compound Name: 2-(Dimethylamino)nicotinonitrile

Cat. No.: B1279988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

2-(Dimethylamino)nicotinonitrile (CAS No. 60138-76-3). The following sections present a

summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, alongside the experimental protocols typically employed for their acquisition. This

information is crucial for the structural elucidation, identification, and purity assessment of this

molecule in research and development settings.

Spectroscopic Data Summary
While specific experimental spectra for 2-(Dimethylamino)nicotinonitrile are not widely

available in public databases, the expected characteristic signals based on its chemical

structure and data from analogous compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-(Dimethylamino)nicotinonitrile
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~7.9 - 8.1 dd 1H H-6 (Pyridine)

~7.5 - 7.7 dd 1H H-4 (Pyridine)

~6.6 - 6.8 dd 1H H-5 (Pyridine)

~3.1 - 3.3 s 6H -N(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Dimethylamino)nicotinonitrile

Chemical Shift (δ) (ppm) Assignment

~160 - 162 C-2 (Pyridine)

~152 - 154 C-6 (Pyridine)

~140 - 142 C-4 (Pyridine)

~117 - 119 -C≡N

~108 - 110 C-5 (Pyridine)

~95 - 97 C-3 (Pyridine)

~38 - 40 -N(CH₃)₂

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 2-(Dimethylamino)nicotinonitrile
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~2220 - 2230 Strong C≡N (Nitrile) stretch

~1600 - 1450 Medium-Strong
C=C and C=N (Aromatic ring)

stretches

~1350 - 1250 Strong C-N (Aromatic amine) stretch

~3100 - 3000 Medium C-H (Aromatic) stretch

~2950 - 2850 Medium C-H (Aliphatic) stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 2-(Dimethylamino)nicotinonitrile

m/z Ion

147.08 [M]⁺ (Molecular Ion)

132.06 [M-CH₃]⁺

104.05 [M-N(CH₃)₂]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-(Dimethylamino)nicotinonitrile is

dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference

standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a frequency of 300 MHz or higher.
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¹H NMR Acquisition: A standard proton experiment is performed using a 90° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64

scans are accumulated to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 90° pulse

angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. A larger

number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate

signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using an

appropriate software package. This involves Fourier transformation, phase correction,

baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of 2-
(Dimethylamino)nicotinonitrile is finely ground with dry potassium bromide (KBr) powder in

an agate mortar. The mixture is then compressed into a thin, transparent pellet using a

hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of

the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is

acquired. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum, which is typically plotted as

transmittance or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC).
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Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques

such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

chemical compound like 2-(Dimethylamino)nicotinonitrile.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.
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Available at: [https://www.benchchem.com/product/b1279988#spectroscopic-data-of-2-
dimethylamino-nicotinonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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